

# Application Note: HPLC Analysis for Characterization of NH2-Peg4-GGFG-ADC Conjugates

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## Compound of Interest

Compound Name: *NH2-Peg4-ggfg-NH-CH2-O-CH2cooh*

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## Abstract

This document provides detailed protocols for the characterization of Antibody-Drug Conjugates (ADCs) synthesized using an NH2-Peg4-GGFG linker system. The inherent heterogeneity of the conjugation process necessitates robust analytical methods to determine critical quality attributes, primarily the drug-to-antibody ratio (DAR).<sup>[1]</sup> This note focuses on two principal High-Performance Liquid Chromatography (HPLC) methods: Hydrophobic Interaction Chromatography (HIC) for analyzing the intact ADC and Reversed-Phase HPLC (RP-HPLC) for analyzing the reduced ADC subunits. These methods are essential for ensuring the consistency, efficacy, and safety of the ADC product.<sup>[2]</sup>

## Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug.<sup>[3]</sup> The linker, which connects the drug to the antibody, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. The NH2-Peg4-GGFG linker is a cleavable linker system. The Gly-Gly-Phe-Gly (GGFG) peptide sequence is designed to be cleaved by lysosomal proteases

like Cathepsin B upon internalization into the target cancer cell, releasing the cytotoxic payload. The hydrophilic PEG4 spacer enhances solubility and improves the pharmacokinetic profile.

The conjugation process, typically involving the reaction of a maleimide-activated linker-drug with reduced interchain cysteines on the antibody, results in a heterogeneous mixture of ADC species with varying numbers of drugs attached (e.g., 0, 2, 4, 6, or 8).[4][5] This distribution of drug-loaded species is a critical quality attribute that can impact the therapeutic window of the ADC.[1] Therefore, accurate and reproducible analytical methods are required to quantify the drug distribution and calculate the average drug-to-antibody ratio (DAR).[5]

## Principle of Analysis

**2.1 Hydrophobic Interaction Chromatography (HIC)** HIC is the preferred method for determining the DAR and drug-load distribution for cysteine-linked ADCs under native, non-denaturing conditions.[5][6][7] The separation is based on the hydrophobicity of the ADC species.[1] Since the conjugated drug is typically hydrophobic, the retention time on the HIC column increases with the number of attached drug molecules.[4] The unconjugated antibody (DAR 0) elutes first, followed by species with increasing drug loads (DAR 2, DAR 4, etc.).[5] The analysis is performed using a high-salt mobile phase to promote interaction with the hydrophobic stationary phase, followed by a decreasing salt gradient to elute the bound species.[1]

**2.2 Reversed-Phase HPLC (RP-HPLC)** RP-HPLC provides an orthogonal method for DAR determination.[5][8] This technique requires the denaturation and reduction of the ADC to separate its constituent light chains (LC) and heavy chains (HC).[5] The drug-conjugated chains are more hydrophobic and thus have longer retention times than their unconjugated counterparts. By quantifying the relative peak areas of the unconjugated and conjugated chains, the average DAR can be calculated.[5] While RP-HPLC is a denaturing method, it is highly valuable for confirming DAR values and assessing the distribution of the drug between the light and heavy chains.[9]

## Experimental Protocols

### Method 1: Intact ADC Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines the determination of the drug load distribution and average DAR of an intact NH<sub>2</sub>-Peg4-GGFG-ADC.

### 3.1.1 Materials and Reagents

- ADC Sample: ~1 mg/mL in a suitable buffer (e.g., PBS, Histidine buffer)
- Mobile Phase A (High Salt): 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
- Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (optionally with 15-20% Isopropanol to improve peak shape)[4]
- HPLC System: A biocompatible HPLC system with a UV detector. An iron-free flow path is recommended to prevent corrosion from high-salt mobile phases.[4]
- HIC Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)

### 3.1.2 HPLC Conditions

Parameter	Condition
Column	TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
Flow Rate	0.8 mL/min
Column Temperature	25°C[10]
Detection	UV at 280 nm
Injection Volume	10-15 µL (10-15 µg)
Mobile Phase A	2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B	50 mM Sodium Phosphate, pH 7.0, 15% Isopropanol
Gradient	0-2 min: 0% B; 2-12 min: 0-100% B; 12-14 min: 100% B; 14-16 min: 0% B; 16-20 min: 0% B

### 3.1.3 Sample Preparation

- Dilute the ADC sample to a final concentration of 1 mg/mL using an appropriate buffer.
- Filter the sample through a 0.22 µm filter if necessary.
- Transfer the sample to an HPLC vial.

#### 3.1.4 Data Analysis and DAR Calculation

- Integrate the peaks corresponding to each drug-loaded species (DAR 0, DAR 2, DAR 4, DAR 6, DAR 8).
- Calculate the percentage of each species relative to the total integrated peak area.
- Calculate the average DAR using the following formula:  $\text{Average DAR} = \frac{\sum (\% \text{Area of Species} * \text{DAR of Species})}{100}$

## Method 2: Reduced ADC Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol describes the determination of the average DAR by analyzing the reduced and denatured subunits of the ADC.

#### 3.2.1 Materials and Reagents

- ADC Sample: ~1 mg/mL
- Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[\[11\]](#)
- HPLC System: HPLC with UV detector
- RP-HPLC Column: Agilent AdvanceBio RP-mAb, 4.6 x 50 mm, 3.5 µm, C4 (or equivalent)

#### 3.2.2 HPLC Conditions

Parameter	Condition
Column	AdvanceBio RP-mAb C4, 4.6 x 50 mm, 3.5 µm
Flow Rate	1.0 mL/min
Column Temperature	75-80°C
Detection	UV at 280 nm
Injection Volume	10 µL
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	0-2 min: 25% B; 2-12 min: 25-50% B; 12-13 min: 50-90% B; 13-15 min: 90% B; 15-16 min: 25% B; 16-20 min: 25% B

### 3.2.3 Sample Preparation (Reduction)

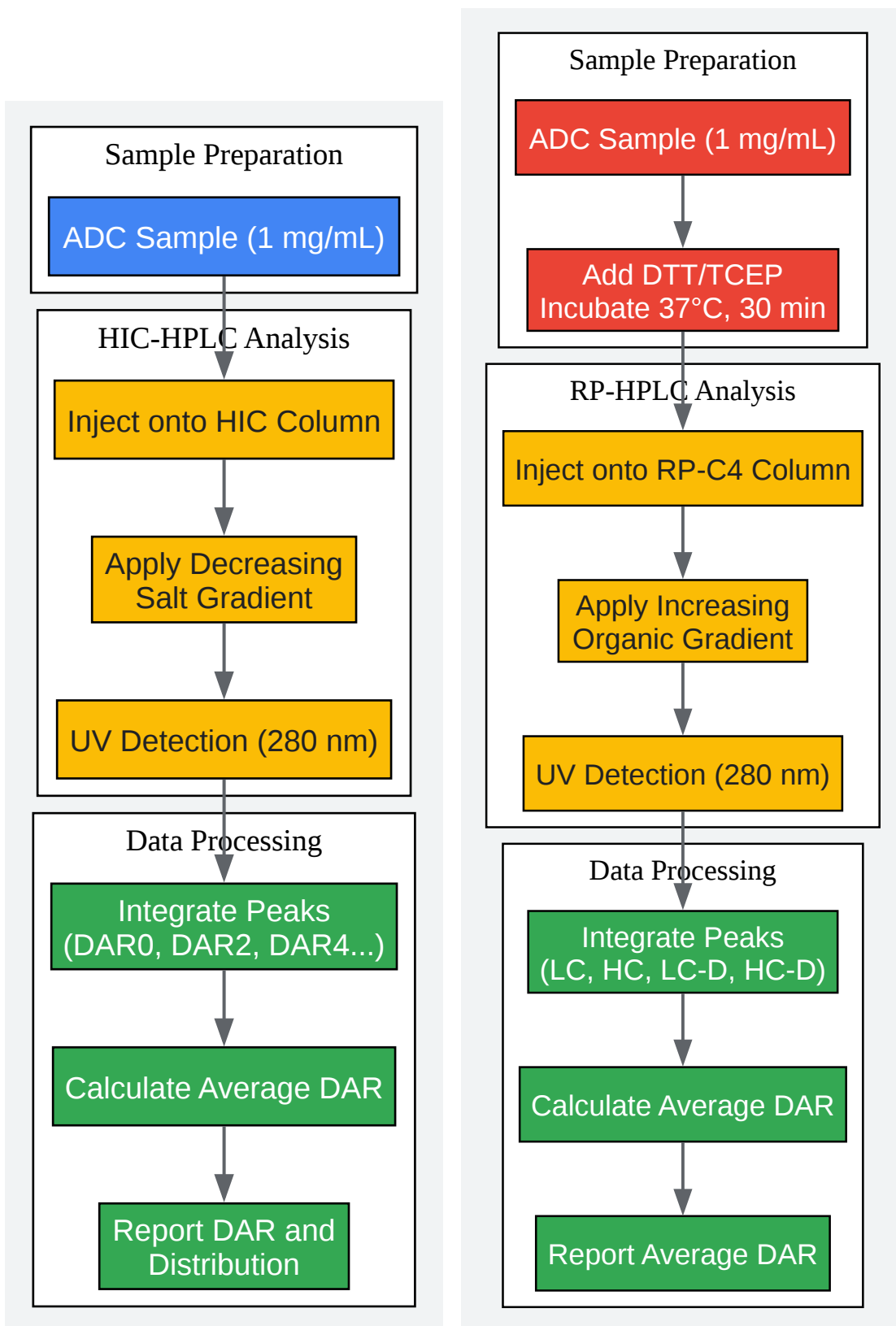
- To 50 µg of ADC sample (e.g., 50 µL of a 1 mg/mL solution), add the reducing agent. For DTT, add to a final concentration of 10 mM.
- Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.
- Immediately analyze the sample by RP-HPLC.

### 3.2.4 Data Analysis and DAR Calculation

- Identify and integrate the peaks for unconjugated Light Chain (LC), conjugated Light Chain (LC-D), unconjugated Heavy Chain (HC), and conjugated Heavy Chain (HC-D). Note: With cysteine conjugation, the drug is typically on the heavy chain (Fd fragment) and light chain.
- Calculate the average number of drugs per Light Chain (AvgDAR\_LC) and Heavy Chain (AvgDAR\_HC).
  - $\text{AvgDAR\_LC} = (\text{Area\_LC-D}) / (\text{Area\_LC} + \text{Area\_LC-D})$
  - $\text{AvgDAR\_HC} = (\text{Area\_HC-D}) / (\text{Area\_HC} + \text{Area\_HC-D})$

- Calculate the total average DAR for the ADC (assuming an IgG1 structure with 2 LC and 2 HC): Average DAR =  $(2 * \text{AvgDAR\_LC}) + (2 * \text{AvgDAR\_HC})$

## Diagrams and Workflows



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